molecular formula C22H20ClN3O3S2 B11283719 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11283719
M. Wt: 474.0 g/mol
InChI Key: BLPJXUJAIUZHTC-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with benzyl halides.

    Formation of the thioether linkage: This is done by reacting the intermediate with thiol compounds.

    Acylation with N-(5-chloro-2-methoxyphenyl)acetamide: The final step involves the acylation of the intermediate with N-(5-chloro-2-methoxyphenyl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thieno[3,2-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols.

Scientific Research Applications

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties make it a subject of interest for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide: shares similarities with other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20ClN3O3S2/c1-29-18-8-7-15(23)11-17(18)24-19(27)13-31-22-25-16-9-10-30-20(16)21(28)26(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)

InChI Key

BLPJXUJAIUZHTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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